molecular formula C11H22N2 B13152846 3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine

3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine

Cat. No.: B13152846
M. Wt: 182.31 g/mol
InChI Key: WZTINSOFBXMMQI-UHFFFAOYSA-N
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Description

3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine is a bicyclic amine compound with the molecular formula C11H22N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . The reaction conditions include:

    Catalyst: Raney nickel

    Solvent: Anhydrous benzene

    Temperature: Room temperature

    Pressure: Atmospheric pressure

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Sodium triacetoxyhydridoborate

    Condensation Reagents: Hydroxylamine, hydrazine hydrate

    Catalysts: Raney nickel

Major Products Formed

    Oximes: Formed from the reaction with hydroxylamine

    Hydrazones: Formed from the reaction with hydrazine hydrate

    Amines: Formed through reductive amination

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 3-Propyl-3-azabicyclo[33 its derivatives are known to interact with various molecular targets and pathways, including enzyme inhibition and receptor binding . The compound’s bicyclic structure allows it to fit into specific binding sites, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine
  • 3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-amine
  • 3-Substituted 3-azabicyclo[3.3.1]nonan-9-ones

Uniqueness

3-Propyl-3-azabicyclo[3.3.1]nonan-9-amine is unique due to its propyl substitution at the 3-position, which can influence its chemical reactivity and biological activity. This substitution differentiates it from other similar compounds and can lead to distinct pharmacological properties .

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

3-propyl-3-azabicyclo[3.3.1]nonan-9-amine

InChI

InChI=1S/C11H22N2/c1-2-6-13-7-9-4-3-5-10(8-13)11(9)12/h9-11H,2-8,12H2,1H3

InChI Key

WZTINSOFBXMMQI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2CCCC(C1)C2N

Origin of Product

United States

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